An In-depth Technical Guide to 3-Chloro-5-fluorophenylboronic Acid (CAS No. 328956-61-2) for Advanced Synthesis
An In-depth Technical Guide to 3-Chloro-5-fluorophenylboronic Acid (CAS No. 328956-61-2) for Advanced Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive technical overview of 3-Chloro-5-fluorophenylboronic acid, a pivotal reagent in modern organic synthesis. With the CAS Number 328956-61-2, this versatile organoboron compound is instrumental in the construction of complex molecular architectures, particularly in the realms of pharmaceutical development and materials science. This document delves into the synthesis, characterization, and critical applications of 3-Chloro-5-fluorophenylboronic acid, with a pronounced focus on its role in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. Detailed, field-proven protocols are presented to equip researchers with the practical knowledge required for its effective utilization.
Introduction: A Uniquely Substituted Building Block
3-Chloro-5-fluorophenylboronic acid is a white to off-white crystalline solid that has gained significant traction as a key building block in synthetic chemistry.[1] Its utility is primarily derived from the boronic acid functional group, which makes it an excellent coupling partner in a variety of cross-coupling reactions, most notably the Nobel Prize-winning Suzuki-Miyaura reaction.[1] The presence of both a chloro and a fluoro substituent on the phenyl ring imparts unique electronic properties and steric influences, which can be strategically exploited to fine-tune the characteristics of target molecules.
The electron-withdrawing nature of the halogen atoms can influence the reactivity of the boronic acid and the properties of the resulting coupled products, such as enhanced metabolic stability and membrane permeability in drug candidates.[2] Consequently, this reagent is frequently employed in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs), agrochemicals, and advanced materials.[1]
Table 1: Physicochemical Properties of 3-Chloro-5-fluorophenylboronic Acid
| Property | Value | Source |
| CAS Number | 328956-61-2 | --INVALID-LINK-- |
| Molecular Formula | C₆H₅BClFO₂ | --INVALID-LINK-- |
| Molecular Weight | 174.36 g/mol | --INVALID-LINK-- |
| Appearance | White to off-white crystalline powder | --INVALID-LINK-- |
| Purity | Typically ≥97% | --INVALID-LINK-- |
| Storage | Store at room temperature under an inert atmosphere. | --INVALID-LINK-- |
Synthesis and Purification: From Aryl Halide to Boronic Acid
The synthesis of arylboronic acids, including 3-Chloro-5-fluorophenylboronic acid, typically proceeds through the reaction of an organometallic reagent with a trialkyl borate, followed by acidic hydrolysis. A common and effective route involves the formation of a Grignard or organolithium reagent from the corresponding aryl halide.
Synthetic Pathway
A general and reliable method for the synthesis of 3-Chloro-5-fluorophenylboronic acid starts from 1-bromo-3-chloro-5-fluorobenzene. This pathway involves a lithium-halogen exchange to form the organolithium species, which is then trapped with a borate ester.
Figure 1: General synthetic workflow for 3-Chloro-5-fluorophenylboronic acid.
Step-by-Step Experimental Protocol for Synthesis
This protocol is adapted from established procedures for the synthesis of arylboronic acids.
Materials:
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1-Bromo-3-chloro-5-fluorobenzene
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n-Butyllithium (n-BuLi) in hexanes
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Anhydrous tetrahydrofuran (THF)
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Trimethyl borate
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Hydrochloric acid (HCl), aqueous solution
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Ethyl acetate
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Hexane
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Argon or Nitrogen gas for inert atmosphere
Procedure:
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Reaction Setup: Under an inert atmosphere (Argon or Nitrogen), dissolve 1-bromo-3-chloro-5-fluorobenzene (1.0 equivalent) in anhydrous THF.
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Formation of the Organolithium Reagent: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add a solution of n-butyllithium in hexanes (1.1 equivalents) dropwise, maintaining the temperature below -70 °C. Stir the mixture at -78 °C for 1 hour.
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Borylation: To the cold solution, add trimethyl borate (1.5 equivalents) dropwise, again ensuring the temperature remains below -70 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
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Hydrolysis: Quench the reaction by carefully adding an aqueous solution of hydrochloric acid. Stir vigorously for 1-2 hours until a clear biphasic solution is formed.
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Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (3 x volumes).
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Washing and Drying: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate, then filter.
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Isolation: Remove the solvent under reduced pressure to yield the crude 3-Chloro-5-fluorophenylboronic acid.
Purification by Recrystallization
Recrystallization is a highly effective method for purifying the crude product.
Principle: The principle of recrystallization is based on the differential solubility of the desired compound and impurities in a particular solvent at different temperatures. An ideal solvent will dissolve the compound sparingly at room temperature but readily at its boiling point.
Procedure:
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Solvent Selection: A mixture of ethyl acetate and hexane is often effective.
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Dissolution: Dissolve the crude solid in a minimal amount of hot ethyl acetate.
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Crystallization: Slowly add hexane to the hot solution until it becomes slightly cloudy. Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
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Collection: Collect the resulting white crystals by vacuum filtration, wash with a small amount of cold hexane, and dry under vacuum.
Characterization: Confirming Identity and Purity
The identity and purity of the synthesized 3-Chloro-5-fluorophenylboronic acid should be confirmed using standard analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic compounds.
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¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons. The integration and splitting patterns will be consistent with the substitution pattern of the phenyl ring.
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¹³C NMR: The carbon NMR spectrum will display signals for each unique carbon atom in the molecule. The chemical shifts will be influenced by the attached chloro, fluoro, and boronic acid groups. The carbon attached to the fluorine atom will exhibit a characteristic doublet due to C-F coupling.
Mass Spectrometry (MS)
Mass spectrometry can be used to confirm the molecular weight of the compound.
Applications in Suzuki-Miyaura Cross-Coupling Reactions
The premier application of 3-Chloro-5-fluorophenylboronic acid is in the Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for the formation of carbon-carbon bonds.[1] This reaction is a cornerstone of modern synthetic chemistry, particularly in the pharmaceutical industry for the synthesis of biaryl and heteroaryl structures.
The Suzuki-Miyaura Catalytic Cycle
The reaction is catalyzed by a palladium(0) complex and proceeds through a well-established catalytic cycle.
Figure 2: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Causality in the Catalytic Cycle:
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Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide), forming a Pd(II) intermediate. The reactivity order for halides is typically I > Br > Cl.
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Transmetalation: The organic group from the boronic acid (in this case, the 3-chloro-5-fluorophenyl moiety) is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid.
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Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst.
Field-Proven Protocol: Synthesis of a Biaryl Compound
This protocol details the Suzuki-Miyaura coupling of 3-Chloro-5-fluorophenylboronic acid with a heteroaryl bromide, a common transformation in medicinal chemistry.
Materials:
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3-Chloro-5-fluorophenylboronic acid (1.2 equivalents)
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Aryl or heteroaryl bromide (e.g., 2-bromo-5-methylpyridine) (1.0 equivalent)
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Palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%)
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Base (e.g., K₂CO₃ or K₃PO₄, 2.0 equivalents)
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Solvent (e.g., 1,4-Dioxane/Water mixture, 4:1)
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Nitrogen or Argon gas
Procedure:
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Inert Atmosphere: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide, 3-Chloro-5-fluorophenylboronic acid, palladium catalyst, and base.
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Degassing: Seal the flask with a septum, and evacuate and backfill with high-purity nitrogen or argon three times to ensure an inert atmosphere.
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Solvent Addition: Add the degassed solvent mixture via syringe.
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Reaction: Heat the reaction mixture to 85-95 °C and stir for the required time (typically monitored by TLC or LC-MS).
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Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Applications in Drug Discovery and Development
The unique substitution pattern of 3-Chloro-5-fluorophenylboronic acid makes it a valuable building block in the synthesis of a variety of biologically active molecules. Its incorporation can significantly impact a compound's pharmacokinetic and pharmacodynamic properties. While specific examples of marketed drugs synthesized using this exact reagent are not prominently disclosed in public literature, its structural motif is present in numerous patented compounds in development, particularly in oncology.
Safety and Handling
As with all laboratory chemicals, 3-Chloro-5-fluorophenylboronic acid should be handled with appropriate safety precautions.
Table 2: Hazard Information
| Hazard Statement | Description |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Precautionary Measures:
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Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.
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Handling: Avoid breathing dust. Use only in a well-ventilated area. Wash hands thoroughly after handling.
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Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.
Conclusion
3-Chloro-5-fluorophenylboronic acid (CAS No. 328956-61-2) is a highly versatile and valuable reagent for synthetic chemists, particularly those in the pharmaceutical and materials science industries. Its unique electronic properties, conferred by the chloro and fluoro substituents, make it an attractive building block for creating novel molecules with tailored characteristics. A thorough understanding of its synthesis, purification, and application in Suzuki-Miyaura cross-coupling reactions, as detailed in this guide, is essential for leveraging its full potential in advanced research and development.
